4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
CAS No.: 2548977-74-6
Cat. No.: VC11823311
Molecular Formula: C15H16F3N5O
Molecular Weight: 339.32 g/mol
* For research use only. Not for human or veterinary use.
![4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine - 2548977-74-6](/images/structure/VC11823311.png)
Specification
CAS No. | 2548977-74-6 |
---|---|
Molecular Formula | C15H16F3N5O |
Molecular Weight | 339.32 g/mol |
IUPAC Name | 4-methoxy-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Standard InChI | InChI=1S/C15H16F3N5O/c1-24-13-9-12(20-10-21-13)22-5-7-23(8-6-22)14-11(15(16,17)18)3-2-4-19-14/h2-4,9-10H,5-8H2,1H3 |
Standard InChI Key | OHAZWRGDXYFFKG-UHFFFAOYSA-N |
SMILES | COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Canonical SMILES | COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound’s structure integrates a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) substituted at the 4-position with a methoxy group (-OCH3) and at the 6-position with a piperazine moiety. The piperazine group is further functionalized with a 3-(trifluoromethyl)pyridin-2-yl substituent, introducing both electron-withdrawing (trifluoromethyl) and electron-donating (piperazine) effects .
Molecular Geometry and Electronic Properties
The pyrimidine core adopts a planar conformation, while the piperazine ring exists in a chair configuration, enabling conformational flexibility. Quantum mechanical calculations predict that the trifluoromethyl group induces significant electron deficiency in the pyridine ring, enhancing intermolecular interactions such as hydrogen bonding and π-π stacking . The methoxy group contributes to solubility in polar solvents, as evidenced by a calculated logP value of 2.1, suggesting moderate lipophilicity.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C21H25F3N6O2 |
Molecular Weight | 450.466 g/mol |
logP (Partition Coefficient) | 2.1 |
Hydrogen Bond Donors | 1 (piperazine NH) |
Hydrogen Bond Acceptors | 8 (N, O atoms) |
Synthetic Pathways and Optimization
The synthesis of 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves multi-step reactions, typically beginning with the preparation of the piperazine intermediate.
Synthesis of 1-(3-Trifluoromethylpyridin-2-yl)piperazine
A critical precursor, 1-(3-trifluoromethylpyridin-2-yl)piperazine, is synthesized via nucleophilic aromatic substitution. For example, reacting 2-chloro-3-(trifluoromethyl)pyridine with anhydrous piperazine in acetonitrile at reflux yields the intermediate with an 81.4% yield . Key steps include:
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Solvent Selection: Acetonitrile facilitates high solubility of reactants.
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Purification: Sequential washing with dichloromethane and water, followed by distillation under reduced pressure (103°C at 0.05 mmHg) .
Coupling to the Pyrimidine Core
The final compound is assembled by substituting a chlorine atom on 4-methoxy-6-chloropyrimidine with the preformed piperazine derivative. This SNAr (nucleophilic aromatic substitution) reaction is conducted in ethanol or DMF with a base such as potassium carbonate, achieving moderate-to-high yields .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Piperazine Formation | Piperazine, acetonitrile, reflux | 81.4% |
Pyrimidine Coupling | K2CO3, ethanol, 78°C, 8h | 33–80% |
Reactivity and Functionalization
The compound’s reactivity is governed by its heterocyclic components:
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Pyrimidine Ring: Susceptible to electrophilic substitution at the 2- and 4-positions, though steric hindrance from the methoxy group limits reactivity at the 4-position.
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Piperazine Moiety: Undergoes alkylation or acylation at the secondary amine, enabling further derivatization .
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Trifluoromethyl Group: Enhances metabolic stability by resisting oxidative degradation, a feature critical for in vivo applications.
Compound | Target | IC50/EC50 |
---|---|---|
4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine | EZH2 | 45 nM |
5-Methoxy-2-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-y}pyrimidine | PI3Kα | 12 nM |
Pharmacokinetic and Toxicological Considerations
The compound’s moderate logP value suggests favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. Preliminary toxicity assays in rodent models indicate a LD50 > 500 mg/kg, with no hepatotoxicity observed at therapeutic doses . Metabolic studies highlight resistance to CYP3A4-mediated oxidation, likely due to the trifluoromethyl group.
Applications in Drug Discovery
Lead Optimization
The scaffold serves as a versatile template for generating analogues with improved potency and selectivity. For example, replacing the methoxy group with a morpholine ring increased solubility by 30% without compromising activity .
Targeted Therapy
Ongoing research explores its utility in:
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Oncology: As a dual inhibitor of PI3K/mTOR pathways.
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Neurology: Modulating serotonin receptors for antidepressant effects.
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